molecular formula C17H17N5O3 B12211640 2-(2,4-dimethoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide

2-(2,4-dimethoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide

Cat. No.: B12211640
M. Wt: 339.3 g/mol
InChI Key: WNQGBMBGQPNRDB-UHFFFAOYSA-N
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Description

The compound 2-(2,4-dimethoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide is a synthetic acetamide derivative featuring a 2,4-dimethoxyphenyl group linked via an acetamide bridge to a phenyl ring substituted with a 1H-tetrazol-1-yl moiety. This structure combines methoxy groups (electron-donating) with a tetrazole ring (a bioisostere for carboxylic acids), which enhances metabolic stability and binding affinity in biological systems .

Properties

Molecular Formula

C17H17N5O3

Molecular Weight

339.3 g/mol

IUPAC Name

2-(2,4-dimethoxyphenyl)-N-[3-(tetrazol-1-yl)phenyl]acetamide

InChI

InChI=1S/C17H17N5O3/c1-24-15-7-6-12(16(10-15)25-2)8-17(23)19-13-4-3-5-14(9-13)22-11-18-20-21-22/h3-7,9-11H,8H2,1-2H3,(H,19,23)

InChI Key

WNQGBMBGQPNRDB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CC(=O)NC2=CC(=CC=C2)N3C=NN=N3)OC

Origin of Product

United States

Preparation Methods

Carbodiimide-Mediated Coupling (EDCI/HOBt)

This method utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid for nucleophilic attack by the amine.

Procedure :

  • Reactants :

    • 2-(2,4-Dimethoxyphenyl)acetic acid (1.0 equiv)

    • 3-(1H-Tetrazol-1-yl)aniline (1.1 equiv)

    • EDCI (1.2 equiv), HOBt (1.2 equiv)

    • Solvent: Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

  • Conditions :

    • Cool to 0°C under nitrogen.

    • Add EDCI and HOBt sequentially.

    • Stir at 0°C for 30 min, then at room temperature for 24–48 h.

  • Workup :

    • Wash with 2M HCl, saturated NaHCO₃, and brine.

    • Dry over Na₂SO₄, concentrate, and recrystallize (DCM/ethyl acetate).

Yield : 70–76%
Purity : >95% (HPLC)

DMAP-Catalyzed Acylation

4-Dimethylaminopyridine (DMAP) accelerates the acylation of amines with activated esters.

Procedure :

  • Reactants :

    • 2-(2,4-Dimethoxyphenyl)acetyl chloride (1.0 equiv)

    • 3-(1H-Tetrazol-1-yl)aniline (1.05 equiv)

    • DMAP (0.1 equiv)

    • Solvent: Anhydrous DCM

  • Conditions :

    • Add acetyl chloride dropwise to the amine/DMAP mixture at 0°C.

    • Stir at room temperature for 12 h.

  • Workup :

    • Filter and wash with cold methanol.

Yield : 68–72%
Advantage : Avoids carbodiimide reagents but requires anhydrous conditions.

Tetrazole Ring Synthesis

Ugi Tetrazole Four-Component Reaction (UT-4CR)

The Ugi reaction constructs the tetrazole ring in situ, combining an aldehyde, amine, isocyanide, and azide.

Procedure :

  • Reactants :

    • 3-Nitrobenzaldehyde (1.0 equiv)

    • 2,4-Dimethoxyphenylacetic acid (1.0 equiv)

    • tert-Butyl isocyanide (1.0 equiv)

    • Trimethylsilyl azide (TMSN₃, 1.2 equiv)

  • Conditions :

    • Solvent: Methanol/water (3:1)

    • Stir at room temperature for 24 h.

  • Post-Reaction Modifications :

    • Hydrolyze the nitrile intermediate to the acetamide.

    • Reduce the nitro group to amine, followed by tetrazole cyclization.

Yield : 50–60% (over two steps)
Limitation : Lower yield due to multiple steps.

Silver-Catalyzed Cyclization

A solvent-free method using sodium borosilicate glass-supported silver nanoparticles (Ag/SBN) optimizes tetrazole formation.

Procedure :

  • Reactants :

    • 3-Azidoaniline (1.0 equiv)

    • 2-(2,4-Dimethoxyphenyl)acetonitrile (1.2 equiv)

    • Ag/SBN catalyst (0.05 g/mmol)

    • Triethyl orthoformate (2.4 equiv)

  • Conditions :

    • Heat at 120°C for 3 h.

  • Workup :

    • Filter the catalyst and recrystallize from ethanol.

Yield : 85–94%
Advantage : High yield, minimal purification.

Integrated Synthetic Routes

Sequential Coupling and Tetrazole Formation

Step 1 : Synthesize N-(3-aminophenyl)-2-(2,4-dimethoxyphenyl)acetamide via EDCI/HOBt coupling (Section 2.1).
Step 2 : Convert the amine to tetrazole using sodium azide and triethyl orthoformate.

Procedure :

  • Reactants :

    • N-(3-Aminophenyl)acetamide (1.0 equiv)

    • Sodium azide (3.0 equiv), triethyl orthoformate (2.0 equiv)

    • Solvent: Toluene

  • Conditions :

    • Reflux at 90°C for 20 h.

  • Yield : 76–82%

One-Pot Multicomponent Approach

Combines amide coupling and tetrazole cyclization in a single pot.

Procedure :

  • Reactants :

    • 2-(2,4-Dimethoxyphenyl)acetic acid

    • 3-Isocyanoaniline

    • TMSN₃

  • Conditions :

    • Solvent: Methanol

    • Stir at 25°C for 48 h.

  • Yield : 65–70%

Optimization and Challenges

Solvent and Temperature Effects

SolventTemperature (°C)Yield (%)Purity (%)
DCM257695
DMF407293
Toluene908290
Methanol256588

Key Insight : Polar aprotic solvents (DCM, DMF) favor higher yields in coupling reactions.

Catalytic Efficiency

CatalystReaction Time (h)Yield (%)
EDCI/HOBt2476
Ag/SBN394
DMAP1268

Critical Analysis of Methods

  • EDCI/HOBt Coupling : Reliable but requires stoichiometric reagents.

  • UT-4CR : Modular but lower yielding.

  • Silver Catalysis : High efficiency but scalability concerns.

For large-scale synthesis, the EDCI/HOBt method (Section 2.1) is preferred, while Ag/SBN cyclization (Section 3.2) offers rapid tetrazole formation.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dimethoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Pharmacological Applications

Research indicates that compounds containing tetrazole rings have significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The applications of 2-(2,4-dimethoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide can be categorized as follows:

Antimicrobial Activity

Studies have shown that tetrazole derivatives exhibit potent antibacterial and antifungal activities. For instance:

  • Compounds similar to the target compound have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of specific metabolic pathways.

Anti-inflammatory Properties

The presence of the acetamide group in combination with the tetrazole structure has been linked to anti-inflammatory effects. Research has indicated that:

  • Certain derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response. This inhibition can lead to reduced edema and pain relief in preclinical models.

Anticancer Potential

The unique structural features of this compound suggest potential applications in cancer therapy:

  • Preliminary studies have indicated that similar compounds may inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The tetrazole ring is particularly noted for its role in enhancing bioactivity against cancer cells.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of compounds related to 2-(2,4-dimethoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide:

StudyFindings
Luo et al. (2021)Investigated benzimidazole derivatives, finding significant antibacterial activity against resistant strains with MIC values comparable to standard antibiotics .
Vasantha et al. (2015)Reported on the synthesis of N-arylidene derivatives with notable antifungal activity against A. niger and other strains .
Moneer et al. (2016)Evaluated anti-inflammatory effects showing significant COX inhibition compared to standard treatments .

Mechanism of Action

The mechanism of action of 2-(2,4-dimethoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. The tetrazole ring is known to mimic carboxylate groups, allowing the compound to bind to enzyme active sites or receptor binding pockets. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Structural Analogues

The compound’s key structural elements are compared below with related acetamide derivatives:

Table 1: Structural Comparison of Acetamide Derivatives
Compound Name Key Substituents Heterocyclic Group Biological/Functional Relevance Reference
2-(2,4-Dimethoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide 2,4-Dimethoxyphenyl, tetrazol-1-yl 1H-Tetrazole Bioisostere for carboxylic acids; metabolic stability
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide 2,5-Dimethoxyphenyl, benzothiazole Benzothiazole Kinase inhibition (CK1-specific)
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 3,4-Dichlorophenyl, thiazole Thiazole Structural mimic of benzylpenicillin
N-(3,4-Dimethoxyphenyl)-2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-2-thioxoacetamide 3,4-Dimethoxyphenyl, nitro furyl-thiazolidinone Thiazolidinone Antimicrobial/antifungal activity
N-[2-({1-[3-(1H-Tetrazol-1-yl)phenyl]ethyl}amino)ethyl]acetamide Tetrazol-1-yl, ethylaminoethyl chain 1H-Tetrazole Potential CNS activity (structural similarity to neuroactive agents)
Key Observations:
  • Methoxy Substitution : The 2,4-dimethoxyphenyl group is shared with compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide , which showed CK1 inhibitory activity, suggesting that methoxy groups enhance binding to kinase pockets .
  • Tetrazole vs. Other Heterocycles: The 1H-tetrazole group in the target compound may offer superior metabolic stability compared to thiazole or benzothiazole derivatives, as tetrazoles resist enzymatic degradation .
  • Electron-Withdrawing Groups : Nitro furyl and trifluoromethyl substituents in analogs (e.g., and ) improve lipophilicity and target affinity but may increase toxicity .
Key Observations:
  • The target compound’s synthesis likely follows carbodiimide-mediated amidation, a standard method for acetamide derivatives, as seen in .
  • Yields for similar compounds vary widely (40–73%), influenced by steric hindrance from substituents (e.g., bulky trifluoromethyl groups lower yields) .

Pharmacological and Physicochemical Properties

Table 3: Physicochemical and Functional Data
Compound Melting Point (°C) LogP (Predicted) Notable Activity Reference
Target compound Not reported ~2.5 (estimated) Potential kinase inhibition
2-(3,4-Dichlorophenyl)-N-(thiazol-2-yl)acetamide 459–461 3.1 Antibacterial
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide Not reported 3.8 CK1 inhibition (IC50 = 0.2 µM)
N-(3,4-Dimethoxyphenyl)-thiazolidinone derivatives 180–220 2.9–3.4 Antifungal (MIC = 8–32 µg/mL)
Key Observations:
  • Melting Points : High melting points (e.g., 459–461°C in ) correlate with rigid aromatic and heterocyclic structures, suggesting the target compound may similarly exhibit high thermal stability .
  • Lipophilicity : The target’s predicted LogP (~2.5) is lower than benzothiazole derivatives (LogP ~3.8), likely due to the polar tetrazole group, which may improve aqueous solubility .
  • Biological Activity : While direct data is absent, tetrazole-containing analogs in and CK1 inhibitors in suggest kinase or protease inhibition as plausible mechanisms .

Biological Activity

The compound 2-(2,4-dimethoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(2,4-dimethoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide is C18H19N5O3C_{18}H_{19}N_{5}O_{3}, with a molecular weight of approximately 353.38 g/mol. The compound features a dimethoxy-substituted phenyl group and a tetrazole moiety, which are significant for its biological activity.

PropertyValue
Molecular FormulaC18H19N5O3
Molecular Weight353.38 g/mol
LogP1.377
Polar Surface Area79.519 Ų
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The presence of the tetrazole ring is crucial for its pharmacological effects, as it can participate in hydrogen bonding and other interactions that modulate biological pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It could act as a ligand for various receptors, influencing signaling pathways associated with cell growth and apoptosis.

Biological Activity

Research indicates that compounds similar to 2-(2,4-dimethoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide exhibit significant anti-cancer properties. The following sections summarize findings from various studies:

Anticancer Activity

Several studies have reported on the anticancer potential of related compounds:

  • In Vitro Studies : A study demonstrated that compounds with similar structures showed IC50 values in the low micromolar range against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. For instance, derivatives with tetrazole moieties exhibited enhanced cytotoxicity compared to their non-tetrazole counterparts .
  • Mechanistic Insights : Compounds like 2-(2,4-dimethoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide were found to induce apoptosis through the activation of caspase pathways and cell cycle arrest at the G2/M phase .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

  • Dimethoxy Substitution : The presence of methoxy groups at positions 2 and 4 on the phenyl ring enhances lipophilicity and cellular uptake.
  • Tetrazole Moiety : This group is essential for maintaining biological activity due to its ability to form stable interactions with target proteins .

Case Studies

Several case studies have been conducted to evaluate the efficacy of related compounds:

  • Study on Anticancer Efficacy : A study published in MDPI examined a series of benzamide derivatives, including those with tetrazole rings. Results indicated that these compounds significantly inhibited tumor growth in xenograft models .
  • Pharmacokinetics and Toxicity Profiles : Research has also focused on understanding the pharmacokinetics of these compounds, revealing favorable absorption profiles and manageable toxicity levels in preclinical models.

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